molecular formula C18H15ClN2O2 B2602969 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide CAS No. 946262-99-3

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2602969
CAS No.: 946262-99-3
M. Wt: 326.78
InChI Key: XAHXKZFJBKMOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Chemical Reactions Analysis

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide has numerous scientific research applications. In medicinal chemistry, it has been explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s diverse biological activities make it a valuable candidate for drug development and therapeutic interventions.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition, receptor binding, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide can be compared with other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and fluoroisoxazoles . These compounds share similar structural features and biological activities but differ in their specific chemical properties and therapeutic potential. The unique combination of substituents on the isoxazole ring imparts distinct activity to each compound, making this compound a valuable addition to the isoxazole family.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-8-6-14(7-9-15)17-11-16(21-23-17)12-20-18(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHXKZFJBKMOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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